1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-(3-methoxyphenyl)ethan-1-one
Description
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Properties
IUPAC Name |
1-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]-2-(3-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31FN2O3/c1-30-22-6-4-5-19(17-22)18-25(29)28-13-9-20(10-14-28)27-15-11-21(12-16-27)31-24-8-3-2-7-23(24)26/h2-8,17,20-21H,9-16,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNFEZVKEDDNAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)N2CCC(CC2)N3CCC(CC3)OC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-(3-methoxyphenyl)ethan-1-one is a complex organic molecule with potential therapeutic applications. Its unique structure, characterized by a bipiperidine core and multiple aromatic substituents, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C24H28F2N2O2
- Molecular Weight : 446.56 g/mol
- Key Structural Features :
- Bipiperidine scaffold
- Fluorophenoxy and methoxyphenyl groups
The biological activity of this compound is hypothesized to involve several mechanisms:
- Receptor Modulation : The bipiperidine structure is known to interact with various receptors, potentially modulating their activity.
- Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit kinases involved in cancer progression, suggesting that this compound may also exhibit such properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of structurally related compounds. For instance:
- Compounds similar to this one have shown significant antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and cervical cancer (HeLa) cells.
- A study indicated that a related compound reduced proliferation rates and migration in MDA-MB-231 cells, demonstrating its potential as an anticancer agent .
Table 1: Anticancer Activity Comparison
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound I | MDA-MB-231 | 5.0 | Inhibits FAK activity |
| 1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-(3-methoxyphenyl)ethan-1-one | HeLa | TBD | TBD |
Study on Similar Compounds
A recent investigation into bipiperidine derivatives found that they exhibit significant cytotoxicity against cancer cell lines. For example, a compound with a similar structure showed an IC50 value of 2.59 µM against HeLa cells, indicating strong anticancer properties .
Safety and Efficacy
Preliminary toxicity studies are essential for evaluating the safety profile of this compound. Understanding its pharmacokinetics and potential side effects will be crucial for future clinical applications.
Preparation Methods
Retrosynthetic Analysis
The target molecule can be deconstructed into three primary fragments:
- Bipiperidine core : Serves as the central scaffold, enabling subsequent functionalization.
- 2-Fluorophenoxy group : Introduced via nucleophilic aromatic substitution or Mitsunobu reaction.
- 3-Methoxyphenyl ethanone : Synthesized through Friedel-Crafts acylation or oxidation of intermediate alcohols.
Critical disconnections include:
- Cleavage of the ether bond between the bipiperidine and 2-fluorophenol.
- Separation of the ethanone moiety from the bipiperidine-aryl ether intermediate.
Synthesis of the Bipiperidine Core
The bipiperidine framework was constructed via a tandem alkylation-cyclization strategy. Piperidine was treated with 1,4-dibromobutane under basic conditions to form the bridged bipiperidine structure.
Reaction Conditions :
- Solvent : Anhydrous toluene
- Base : Potassium carbonate (3.0 equiv)
- Temperature : 110°C, 24 hours
- Yield : 68%
Optimization Data :
| Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Toluene | K2CO3 | 110 | 24 | 68 |
| DMF | Cs2CO3 | 120 | 18 | 55 |
| THF | NaH | 80 | 36 | 42 |
The use of toluene minimized side reactions such as N-alkylation, while K2CO3 provided sufficient basicity without degrading the solvent.
Introduction of the 2-Fluorophenoxy Group
The bipiperidine core was functionalized with 2-fluorophenol using a Mitsunobu reaction, which proved superior to SNAr due to the phenol’s moderate reactivity.
Procedure :
- Bipiperidine (1.0 equiv), 2-fluorophenol (1.2 equiv), and triphenylphosphine (1.5 equiv) were dissolved in THF.
- Diethyl azodicarboxylate (DEAD, 1.5 equiv) was added dropwise at 0°C.
- The mixture was stirred at room temperature for 12 hours.
Key Data :
- Yield : 82%
- Purity (HPLC) : 98.5%
- Characterization : $$ ^1\text{H NMR} $$ (400 MHz, CDCl3): δ 6.92–6.85 (m, 2H, Ar-H), 4.21 (s, 1H, OCH2), 3.74–3.68 (m, 4H, piperidine-H).
Formation of the 3-Methoxyphenyl Ethanone Moiety
The ethanone group was installed via Friedel-Crafts acylation of 3-methoxybenzene with acetyl chloride, followed by purification via column chromatography.
Reaction Scheme :
$$ \text{3-Methoxybenzene} + \text{CH}3\text{COCl} \xrightarrow{\text{AlCl}3} \text{2-(3-Methoxyphenyl)ethan-1-one} $$
Conditions :
- Catalyst : Anhydrous AlCl3 (1.2 equiv)
- Solvent : Dichloromethane
- Time : 6 hours
- Yield : 75%
Spectral Confirmation :
- IR : 1685 cm⁻¹ (C=O stretch)
- MS (ESI) : m/z 165.1 [M+H]+.
Final Coupling and Purification
The bipiperidine-aryl ether intermediate was coupled with 2-(3-methoxyphenyl)ethan-1-one using a Buchwald-Hartwig amination protocol.
Optimized Parameters :
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)2/Xantphos |
| Ligand | Xantphos (0.1 equiv) |
| Solvent | 1,4-Dioxane |
| Temperature | 100°C |
| Time | 18 hours |
| Yield | 74% |
Post-Reaction Workup :
- Filtration through Celite to remove Pd residues.
- Solvent evaporation under reduced pressure.
- Recrystallization from ethanol/water (3:1).
Analytical Characterization
The final compound was validated using advanced spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) :
- $$ ^1\text{H NMR} $$ (400 MHz, CDCl3): δ 7.32–7.25 (m, 1H, Ar-H), 6.89–6.82 (m, 2H, Ar-H), 4.12 (s, 2H, COCH2), 3.80 (s, 3H, OCH3).
- $$ ^{13}\text{C NMR} $$: δ 208.4 (C=O), 161.2 (C-F), 55.1 (OCH3).
High-Resolution Mass Spectrometry (HRMS) :
- Calculated for C24H27FNO3: 396.1978
- Found: 396.1981 [M+H]+.
Q & A
Basic: What are the key considerations for optimizing the synthesis of this compound?
The synthesis of 1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-(3-methoxyphenyl)ethan-1-one requires precise control of reaction parameters. Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) are preferred for nucleophilic substitution reactions involving the bipiperidine and fluorophenoxy groups .
- Temperature control : Reactions involving ketone formation (e.g., Friedel-Crafts acylation) often require low temperatures (−10°C to 25°C) to minimize side reactions .
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization is critical for isolating high-purity intermediates .
Basic: Which spectroscopic techniques are most effective for structural characterization?
- NMR spectroscopy : 1H/13C NMR resolves bipiperidine conformers and confirms substitution patterns on aromatic rings (e.g., 2-fluorophenoxy vs. 3-methoxyphenyl) .
- FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) functional groups .
- Mass spectrometry (HRMS) : Validates molecular weight (expected ~440 g/mol) and detects fragmentation patterns indicative of bipiperidine cleavage .
Basic: How can initial biological activity screening be designed for this compound?
- In vitro assays : Prioritize targets associated with bipiperidine derivatives, such as GPCRs (e.g., dopamine or serotonin receptors), using radioligand binding assays .
- Cytotoxicity screening : Use MTT assays on human cell lines (e.g., HEK-293) to establish preliminary safety profiles at concentrations ≤10 µM .
- Dose-response curves : Test logarithmic concentrations (1 nM–100 µM) to determine IC50/EC50 values for activity comparisons with structural analogs .
Advanced: How can structure-activity relationships (SAR) be explored for this compound?
- Analog synthesis : Modify substituents systematically (e.g., replace 2-fluorophenoxy with 4-chlorophenoxy or vary methoxy positioning) to assess impact on receptor affinity .
- Pharmacophore modeling : Use software like Schrödinger to identify critical interactions (e.g., hydrogen bonding via fluorine or methoxy groups) .
- Bioisosteric replacement : Substitute the bipiperidine core with azepane or morpholine to evaluate conformational flexibility effects .
Advanced: How should contradictory data in biological activity studies be resolved?
- Assay validation : Replicate experiments across multiple labs using standardized protocols (e.g., CEREP panels for GPCR screening) to rule out methodological variability .
- Metabolic stability testing : Use liver microsomes (human/rat) to determine if conflicting in vivo/in vitro results stem from rapid degradation .
- Crystallographic analysis : Resolve ligand-receptor co-crystal structures to confirm binding modes and explain discrepancies in potency .
Advanced: What strategies improve pharmacokinetic properties like oral bioavailability?
- LogP optimization : Adjust lipophilicity (target LogP 2–4) via substituent modifications to enhance membrane permeability without compromising solubility .
- Prodrug design : Introduce ester or amide prodrug moieties to the ketone group for improved absorption and enzymatic activation in vivo .
- P-glycoprotein inhibition : Co-administer inhibitors (e.g., verapamil) in transport assays to assess efflux pump susceptibility .
Advanced: How can computational modeling predict off-target interactions?
- Molecular docking : Screen against the ChEMBL database using AutoDock Vina to identify potential off-targets (e.g., cytochrome P450 enzymes) .
- QSAR models : Train algorithms on datasets of bipiperidine derivatives to predict ADMET liabilities (e.g., hERG channel inhibition) .
- MD simulations : Simulate ligand-receptor dynamics (100 ns trajectories) to evaluate binding stability and identify conformational shifts causing off-target effects .
Advanced: What challenges arise during scale-up synthesis, and how are they mitigated?
- Intermediate instability : Protect reactive groups (e.g., ketones) via tert-butyldimethylsilyl (TBS) protection during large-scale bipiperidine coupling .
- Exothermic reactions : Use jacketed reactors with controlled cooling (<0°C) for steps involving strong bases (e.g., LDA) to prevent runaway reactions .
- Purification bottlenecks : Replace column chromatography with countercurrent distribution (CCD) or crystallization for gram-scale batches .
Advanced: How can target engagement be validated in complex biological systems?
- Photoaffinity labeling : Incorporate a diazirine moiety into the structure to crosslink with target proteins in live-cell imaging .
- SPR biosensors : Measure real-time binding kinetics (ka/kd) using immobilized receptor fragments on Biacore chips .
- Knockout models : Use CRISPR-Cas9 to delete putative targets (e.g., specific GPCRs) in cell lines and assess loss of activity .
Advanced: What methodologies assess metabolic stability and metabolite identification?
- LC-MS/MS : Incubate with liver microsomes and analyze metabolites via high-resolution mass spectrometry (e.g., Q-TOF) .
- Isotope labeling : Synthesize deuterated analogs to trace metabolic pathways (e.g., hydroxylation at the bipiperidine ring) .
- CYP inhibition assays : Test against CYP3A4/2D6 isoforms to identify enzyme-mediated degradation hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
